molecular formula C21H32O4 B045245 17alpha,21-Dihydroxypregnenolone CAS No. 1167-48-2

17alpha,21-Dihydroxypregnenolone

Cat. No. B045245
CAS RN: 1167-48-2
M. Wt: 348.5 g/mol
InChI Key: JNHJGXQUDOYJAK-IYRCEVNGSA-N
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Description

17alpha,21-Dihydroxypregnenolone is a pregnane (C21) steroid that is obtained by hydroxylation of pregnenolone at the C17α position . It is an intermediate in the human fetus at midpregnancy that is converted into cortisol . It has also been found as an intermediate in alternative pathways in human adrenal steroidogenesis that take place under in vitro conditions .


Synthesis Analysis

The synthesis of 17alpha,21-Dihydroxypregnenolone involves the hydroxylation of pregnenolone at the C17α position. This step is performed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) that is present in the adrenal and gonads .


Molecular Structure Analysis

The molecular formula of 17alpha,21-Dihydroxypregnenolone is C21H32O4. It has an average mass of 348.476 Da and a monoisotopic mass of 348.230072 Da . The molecule contains a total of 60 bonds, including 28 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .


Chemical Reactions Analysis

17alpha,21-Dihydroxypregnenolone is considered a prohormone in the formation of dehydroepiandrosterone (DHEA), itself a prohormone of the sex steroids . This conversion is mediated by the enzyme 17,20 lyase . 17alpha,21-Dihydroxypregnenolone is also converted to 17α-hydroxyprogesterone, a prohormone for glucocorticosteroids and androstenedione through the activity of 3α-hydroxysteroid dehydrogenase .


Physical And Chemical Properties Analysis

17alpha,21-Dihydroxypregnenolone has a density of 1.2±0.1 g/cm3, a boiling point of 519.2±50.0 °C at 760 mmHg, and a flash point of 281.9±26.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Conversion of Pregnenolone to Dehydroepiandrosterone (DHEA) : Research shows that the conversion of pregnenolone to DHEA requires the release of intermediate 17alpha,21-Dihydroxypregnenolone, indicating a two-step process that influences hormone production in various tissues (Soucy, 2000).

  • Steroid Metabolism in Primates : 17alpha,21-Dihydroxypregnenolone is secreted by the baboon adrenal gland, which plays a role in steroid metabolism in primates (Gontscharow et al., 1976).

  • Adrenal Corticosteroid Biosynthesis : Studies suggest alternative pathways in adrenal corticosteroid biosynthesis, with 17alpha,21-Dihydroxypregnenolone being a key intermediate in these processes (Kaufmann et al., 1980).

  • Newborn Screening for Congenital Adrenal Hyperplasia : A developed LC-MS/MS method accurately quantifies 17alpha,21-Dihydroxypregnenolone in dried blood spots from low birth weight infants, suggesting its relevance in newborn screening (Higashi et al., 2008).

  • Diagnostic Applications : A developed radioimmunoassay for 17-hydroxypregnenolone sulfate can be used to detect enzymatic deficiency in pregnancy, congenital adrenal hyperplasia, or gonadal dysfunction (Včeláková et al., 2007).

  • Corticosteroid Biosynthesis in Adrenals : Pregnenolone and its hydroxyl derivatives, including 17alpha,21-Dihydroxypregnenolone, play a dominant role in cortisol and corticosterone synthesis in human adrenals, highlighting its significance in steroidogenesis (Iudaev & Afinogenova, 1976).

  • Testosterone Biosynthesis in Human Testis : The delta5 steroidogenic pathway, which involves 17alpha,21-Dihydroxypregnenolone, dominates testosterone biosynthesis in human testis (Flück et al., 2003).

  • Influence on Fetal Adrenal 21-Hydroxylase Activity : Natural steroids, particularly estradiol-17beta, inhibit fetal adrenal 21-hydroxylase activity, affecting fetal development and promoting adolescent growth. This inhibition implicates 17alpha,21-Dihydroxypregnenolone's role in fetal development (Yoshida et al., 1978).

Safety And Hazards

The safety and hazards of 17alpha,21-Dihydroxypregnenolone are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) of the compound .

Future Directions

One study found that the decrease of 17alpha,21-dihydroxypregnenolone in AhRKO on HFD was associated with the degradation of 17alpha,21-dihydroxypregnenolone by Bacteroides (OTU 102407) via steroid delta-isomerase activity . This suggests potential future directions in studying the role of gut microbiota in steroid metabolism.

properties

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHJGXQUDOYJAK-IYRCEVNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276254
Record name (3β)-3,17,21-Trihydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17alpha,21-Dihydroxypregnenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

17alpha,21-Dihydroxypregnenolone

CAS RN

1167-48-2
Record name (3β)-3,17,21-Trihydroxypregn-5-en-20-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17, 21-Dihydroxypregnenolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001167482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3β)-3,17,21-Trihydroxypregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-DIHYDROXYPREGNENOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1644H18038
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 17alpha,21-Dihydroxypregnenolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006762
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Hirayama - Nihon Naibunpi Gakkai Zasshi, 1977 - europepmc.org
The urinary 3beta-hydroxy-delta5-steroids excreted during the period of the first week by newborn infants were analyzed by means of gas chromatography and gas chromatography-…
Number of citations: 2 europepmc.org
F Yang, JAA DeLuca, R Menon, E Garcia-Vilarato… - Microbial Cell …, 2020 - Springer
Background Diet, loss of aryl hydrocarbon receptor (AhR) expression and their modification of the gut microbiota community composition and its metabolites affect the development of …
Number of citations: 21 link.springer.com
M Cui, J Wang, Y Zhang, J Chen, T Mou… - Arabian Journal of …, 2022 - Elsevier
Alzheimer's disease is the most common form of dementia and affects human health. In this study, a classic prescription of Chinese Medicine Gan-Mai-Da-Zao decoction was used for …
Number of citations: 2 www.sciencedirect.com
Y Zhong, J Liang, Q Qin, Y Wang, Y Peng, T Zhang… - Phytomedicine, 2023 - Elsevier
Background The intestinal microbiota plays a key role in understanding the mechanism of traditional Chinese medicine (TCM), as it could transform the herbal ingredients to metabolites …
Number of citations: 4 www.sciencedirect.com
Z Liang, J Zhang, M Du, AA Ahmad, S Wang… - Frontiers in …, 2022 - frontiersin.org
Dietary changes have significant effects on gut microbiota and host health. Weaning is an important stage of dietary change in the ruminants. The gastrointestinal tract (GIT) microbiota …
Number of citations: 1 www.frontiersin.org
S Wang, X Du, G Yan, L Yang, H Sun, X Zhang… - Available at SSRN … - papers.ssrn.com
Ethnopharmacological relevance: Chemotherapy-induced peripheral neuropathy (CIPN) is a common complication that arises from the use of anticancer drugs. Huangqi Guizhi Wuwu …
Number of citations: 0 papers.ssrn.com
S Gu, T Mou, J Chen, J Wang, Y Zhang… - Journal of …, 2022 - Wiley Online Library
Baihe‐Dihuang Tang is a commonly prescribed remedy for depression. In this study, component screening with untargeted and targeted metabolomics was used to identify potential …
S Ding, Y Cheng, MAK Azad, Q Zhu, P Huang, X Kong - Animal Nutrition, 2023 - Elsevier
This study explored the developmental changes in small intestinal barrier function and the potential regulatory roles of intestinal microbiota and metabolites in different breeds of piglets …
Number of citations: 0 www.sciencedirect.com
X Xinyue, C Huaitian, X Jiaxin, Y Zhiheng… - International Journal of …, 2023 - degruyter.com
In this study, the effects of Danisco mixed lactic acid bacteria and single Bifidobacterium lactis HCS04-001 fermentation on metabolites in soy yogurt were investigated. The main volatile …
Number of citations: 0 www.degruyter.com
M Murakami, N Sun, F Li, A Feuchtinger… - Clinical …, 2023 - academic.oup.com
Received June 8, 2022; accepted October 11, 2022 Background Recent advances in omics techniques have allowed detailed genetic characterization of cortisol-producing adrenal …
Number of citations: 8 academic.oup.com

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